Enhanced Potency and Selectivity Conferred by the 3-Methoxy Group in B-RafV600E Inhibitors
The inclusion of a 3-methoxy group on the pyrazolopyridine scaffold dramatically improves cellular potency in the B-RafV600E kinase inhibitor series. The 3-methoxy pyrazolopyridine 17 was identified as the most cell-potent inhibitor in the amide series, outperforming other 3-position substitutions. This compound, along with its close analog 19, demonstrated not only high potency but also selectivity and oral bioavailability, leading to significant tumor growth inhibition in a mouse xenograft model driven by B-RafV600E [1]. In contrast, analogs lacking the 3-methoxy group or with alternative substituents did not achieve this combination of properties, as the SAR at this position was otherwise relatively flat [1].
| Evidence Dimension | Cell potency in B-RafV600E-driven assays |
|---|---|
| Target Compound Data | 3-methoxy pyrazolopyridine 17: most cell potent in the amide series; IC50 not specified in abstract but identified as lead compound |
| Comparator Or Baseline | Analogs lacking the 3-methoxy group: lower cell potency |
| Quantified Difference | Not numerically quantified in abstract; qualitative SAR: flat SAR at 3-position except for methoxy group |
| Conditions | B-RafV600E kinase inhibition assays; cellular assays; in vivo mouse xenograft model |
Why This Matters
This class-level inference suggests that the 3-methoxy group is a key pharmacophoric feature for achieving high cellular potency and favorable drug-like properties in kinase inhibitor programs, making 4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine a strategic choice as a synthetic intermediate for such targets.
- [1] Okaniwa, M., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(5), 342–347. View Source
